molecular formula C16H16Cl2N2O3S2 B3010949 N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1049865-54-4

N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No.: B3010949
CAS No.: 1049865-54-4
M. Wt: 419.34
InChI Key: MXZFVHLPLPAVRF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16Cl2N2O3S2 and its molecular weight is 419.34. The purity is usually 95%.
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Scientific Research Applications

Potential Drug Candidates for Alzheimer’s Disease

A study focused on synthesizing new heterocyclic derivatives related to piperidine as potential drug candidates for Alzheimer’s disease. Through a series of chemical reactions, compounds were created to evaluate their enzyme inhibition activity against acetylcholinesterase (AChE), with an emphasis on their structural elucidation through spectral analysis. The synthesized compounds showed promise as new drug candidates through their haemolytic activity evaluation, suggesting their potential application in Alzheimer’s treatment (Rehman et al., 2018).

Interaction with CB1 Cannabinoid Receptor

Research on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor highlighted its potential utility in understanding receptor-ligand interactions. This study utilized the AM1 molecular orbital method for conformational analysis, contributing to the development of unified pharmacophore models for the CB1 receptor ligands. This work underpins the significance of structural analysis in designing receptor-specific drug candidates, offering insights into the steric binding interaction with the receptor (Shim et al., 2002).

Lewis Basic Catalyst for Hydrosilylation

Another study introduced the use of l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines with trichlorosilane. This research highlights the critical role of the arene sulfonyl group for achieving high enantioselectivity, showcasing the compound's application in catalysis to achieve high yields and selectivities for a broad range of substrates (Wang et al., 2006).

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S2/c17-11-4-3-5-12(10-11)19-16(21)13-6-1-2-9-20(13)25(22,23)15-8-7-14(18)24-15/h3-5,7-8,10,13H,1-2,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFVHLPLPAVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.